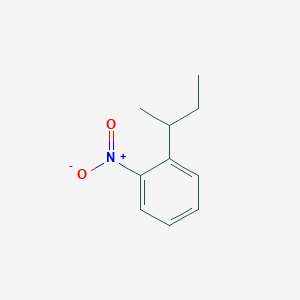

1-sec-Butyl-2-nitrobenzene

Übersicht

Beschreibung

1-sec-Butyl-2-nitrobenzene is a chemical compound with the molecular formula C10H13NO2 . It is a liquid at 20 degrees Celsius .

Synthesis Analysis

The synthesis of nitroaromatics like 1-sec-Butyl-2-nitrobenzene typically involves electrophilic aromatic nitration or nucleophilic aromatic substitution of nitro-substituted aryl halides . A method that doesn’t rely on aryl halides is nucleophilic displacement of aromatic hydrogens in nitroaromatics .Molecular Structure Analysis

The molecular structure of 1-sec-Butyl-2-nitrobenzene is represented by the formula C10H13NO2 .Chemical Reactions Analysis

Nitrobenzenes are prone to attack by strong nucleophiles at activated positions (typically ortho and para positions relative to the nitro group) . The products show good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Physical And Chemical Properties Analysis

1-sec-Butyl-2-nitrobenzene has a molecular weight of 179.22 and is a liquid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Ultrasound-Assisted Synthesis

A study by Harikumar and Rajendran (2014) explored the ultrasound-assisted synthesis of 1-butoxy-4-nitrobenzene, a compound similar to 1-sec-Butyl-2-nitrobenzene, using a multi-site phase-transfer catalyst. This method enhances the reaction rate and efficiency, showcasing the potential of ultrasonic energy in synthesizing nitro aromatic ethers, which could extend to the preparation of 1-sec-Butyl-2-nitrobenzene derivatives for various research applications (Harikumar & Rajendran, 2014).

Electrochemical Reduction Studies

Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene in ionic liquids, revealing mechanistic insights into the reduction processes. Such studies are crucial for understanding the electrochemical behavior of nitrobenzene derivatives, including 1-sec-Butyl-2-nitrobenzene, which could have implications for environmental remediation and the synthesis of reduced nitro compounds (Silvester et al., 2006).

Labeling for Metabolic Studies

Yoshitake et al. (1977) demonstrated the labeling of an organophosphorus herbicide with carbon-14 for metabolic studies. This approach could be adapted for studying the metabolic pathways of 1-sec-Butyl-2-nitrobenzene derivatives in biological systems, aiding in the understanding of their environmental fate and biological impacts (Yoshitake et al., 1977).

Environmental Remediation Applications

Research by Mantha et al. (2001) on the Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential of zerovalent iron for the remediation of nitrobenzene pollutants. This method's applicability to 1-sec-Butyl-2-nitrobenzene could offer a pathway for treating water contaminated with this compound, emphasizing the importance of such reactions in environmental science (Mantha et al., 2001).

Wirkmechanismus

Target of Action

The primary target of 1-sec-Butyl-2-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The pathways for nitrobenzene offer fine illustrations of how the ability to assimilate new carbon sources evolves in bacteria . Studies of the degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .

Pharmacokinetics

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Result of Action

The result of the action of 1-sec-Butyl-2-nitrobenzene is a substituted benzene ring . The compound can bond to a nucleophile to give a substitution or addition product .

Action Environment

The action of 1-sec-Butyl-2-nitrobenzene can be influenced by environmental factors. For instance, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction . This suggests that the sequence of reactions can be influenced by the presence of other functional groups in the environment .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-butan-2-yl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQQDASXGTUDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941055 | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-Butyl-2-nitrobenzene | |

CAS RN |

19370-34-4 | |

| Record name | 1-(1-Methylpropyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19370-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-sec-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019370344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butan-2-yl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-sec-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)